molecular formula C16H12O6 B191515 Hydroxygenkwanin CAS No. 20243-59-8

Hydroxygenkwanin

Katalognummer: B191515
CAS-Nummer: 20243-59-8
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: MQSZRBPYXNEFHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxygenkwanin can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Daphne genkwa plant using organic solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The leaves of the Daphne genkwa plant are harvested and dried before being processed using solvents. The crude extract is then refined through multiple purification steps, including column chromatography and recrystallization, to obtain high-purity this compound .

Biologische Aktivität

Hydroxygenkwanin (HGK) is a flavonoid derived from the plant Daphne genkwa, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential as a therapeutic agent.

Chemical Structure and Properties

This compound is characterized by its flavonoid structure, which contributes to its biological activities. It is known for its selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and osteosarcoma. The compound's ability to modulate multiple biological pathways makes it a candidate for further research in cancer treatment.

1. Reversal of Multidrug Resistance (MDR)

This compound has been shown to reverse ABCG2-mediated multidrug resistance in cancer cells. Research indicates that HGK does not act as an efflux substrate for ABC transporters like ABCB1 or ABCG2 but instead inhibits their drug transport functions. This inhibition allows for enhanced efficacy of conventional cytotoxic drugs in resistant cancer cells.

  • Key Findings :
    • This compound significantly reduces resistance to anticancer drugs in ABCG2-overexpressing cells.
    • It stimulates the ATPase activity of ABCG2, suggesting a direct interaction that inhibits drug efflux .

2. Antitumor Activity Against NSCLC

In studies involving NSCLC cell lines, this compound demonstrated selective cytotoxic effects. It was found to suppress cell viability effectively and induce apoptosis through several mechanisms:

  • EGFR Downregulation : HGK reduces the expression levels of the epidermal growth factor receptor (EGFR), which is often overactive in NSCLC, leading to decreased downstream signaling pathways associated with cell survival and proliferation .
  • Inhibition of Class I HDACs : this compound inhibits class I histone deacetylases (HDACs), leading to increased acetylation of histones and activation of tumor suppressor genes such as p21 .

In Vitro Studies

A series of experiments utilizing various cancer cell lines have elucidated the effects of this compound:

  • Cell Viability Assays : MTT assays showed that HGK significantly decreased the viability of A549 lung cancer cells with an IC50 value around 22 μM, compared to higher IC50 values for other flavonoid compounds .
CompoundIC50 (μM)Cell Viability (%) at 100 μM
This compound (HGK)2222.03 ± 2.9
Genkwanin>10091.64 ± 11.0
3′-Methoxy genkwanin>10067.31 ± 5.0

In Vivo Studies

Animal models have further corroborated the in vitro findings, demonstrating that this compound can inhibit tumor growth in xenograft models when used alone or in combination with other chemotherapeutic agents like sorafenib .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • A study involving TKI-resistant NSCLC cells showed that HGK not only inhibited cell growth but also improved sensitivity to existing therapies by modulating EGFR signaling pathways.
  • Another case study demonstrated significant reductions in tumor size when this compound was administered alongside traditional chemotherapy agents, indicating its potential as an adjuvant therapy.

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating Hydroxygenkwanin from natural sources like Daphne genkwa?

this compound can be isolated using high-speed countercurrent chromatography (HSCCC) paired with preparative HPLC. Key steps include:

  • Extraction : Use methanol or ethanol-based solvents to extract flavonoids from dried plant material.
  • Fractionation : Apply HSCCC with a solvent system optimized for flavonoid separation (e.g., hexane-ethyl acetate-methanol-water). Fractions are monitored via UV at 254–280 nm .
  • Purification : Final purification via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% formic acid). Validate purity using LC-MS and NMR (¹H/¹³C) to confirm the presence of the 3′-hydroxyl and 7-methoxy groups characteristic of this compound .

Q. How should researchers design experiments to assess this compound’s antioxidant activity in vitro?

  • Assay Selection : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility.
  • Dose-Response Curves : Test concentrations from 1–100 µM. Calculate IC₅₀ values using nonlinear regression.
  • Data Validation : Confirm results with complementary methods like FRAP (ferric reducing antioxidant power) or ORAC (oxygen radical absorbance capacity) assays. Report inter-assay variability and limit of detection .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s pro-apoptotic mechanisms across cancer models?

Discrepancies in apoptosis pathways (e.g., mitochondrial vs. death receptor activation) require:

  • Mechanistic Profiling : Use siRNA knockdowns or CRISPR-Cas9 to silence key apoptotic regulators (e.g., Bcl-2, caspase-8/9). Monitor mitochondrial membrane potential (JC-1 staining) and cytochrome c release via Western blot .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify context-dependent signaling networks. For example, p53 status in cancer cells may influence this compound’s efficacy .
  • Cross-Validation : Compare results across ≥3 cell lines (e.g., MCF-7, BT474, glioblastoma models) and primary patient-derived cells to assess tissue-specific effects .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies?

  • Formulation Strategies : Use nanoemulsions or liposomes to enhance solubility. Characterize particle size (dynamic light scattering) and encapsulation efficiency (UV-Vis spectroscopy).
  • Pharmacokinetic Analysis : Administer via intravenous/oral routes in rodent models. Collect plasma at timed intervals; quantify this compound using UPLC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Compare with free drug .
  • Toxicity Screening : Perform acute/chronic toxicity studies (OECD guidelines) with histopathological analysis of liver/kidney tissues .

Q. What statistical approaches resolve inconsistencies in this compound’s synergistic effects with other flavonoids (e.g., Apigenin)?

  • Combinatorial Dose-Response : Use the Chou-Talalay method to calculate combination indices (CI). A CI <1 indicates synergy. Test ≥5 dose ratios to identify optimal synergism .
  • Network Pharmacology : Build protein-protein interaction networks (e.g., STRING database) to identify shared targets (e.g., PI3K/AKT, NF-κB). Validate via co-immunoprecipitation .
  • Meta-Analysis : Aggregate data from multiple studies (PRISMA guidelines) to assess effect sizes and publication bias. Use random-effects models if heterogeneity is high .

Q. Methodological Best Practices

Q. How should raw data from this compound studies be managed to ensure reproducibility?

  • Data Archiving : Deposit raw NMR/LC-MS spectra in repositories like MetaboLights or ChEMBL. Include instrument parameters (e.g., LC gradient, MS ionization mode) .
  • Code Sharing : Provide scripts for statistical analysis (R/Python) on GitHub or Zenodo. Use version control for transparency .
  • Supplementary Materials : Publish detailed protocols for complex assays (e.g., HSCCC solvent optimization) in supplementary files. Use tables to summarize triplicate measurements and error margins .

Q. What criteria validate the structural identification of this compound in novel matrices?

  • Spectroscopic Validation : Match ¹H/¹³C NMR shifts to published data (δ 6.9 ppm for H-8; δ 164 ppm for C-7 OCH₃). Confirm via 2D NMR (HSQC, HMBC) .
  • Chromatographic Cross-Check : Compare retention times and MS/MS fragmentation patterns with a certified reference standard. Require ≥95% purity for biological assays .

Eigenschaften

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSZRBPYXNEFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942365
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-92-6, 20243-59-8
Record name Rhamnocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHAMNOCITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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